N-(5-Amino-2-methoxyphenyl)hexanamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methoxyphenyl)hexanamide typically involves the reaction of 5-amino-2-methoxyphenol with hexanoic acid or its derivatives. The reaction is often facilitated by coupling agents such as EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole) in a solvent like dichloromethane (DCM) under slightly warm conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar coupling reactions, optimized for yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reaction conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(5-Amino-2-methoxyphenyl)hexanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the development of new chemical entities.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methoxyphenyl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been observed to inhibit glucose dehydrogenase, thereby affecting the glucose metabolic pathway in bacteria . This inhibition can lead to antimicrobial effects, making it a potential candidate for developing new antibiotics.
Comparison with Similar Compounds
- N-(5-Amino-2-methoxyphenyl)hexanoic acid
- N-(5-Amino-2-methoxyphenyl)pentanamide
- N-(5-Amino-2-methoxyphenyl)butanamide
Comparison: N-(5-Amino-2-methoxyphenyl)hexanamide is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for targeted research applications .
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)hexanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-3-4-5-6-13(16)15-11-9-10(14)7-8-12(11)17-2/h7-9H,3-6,14H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCVEROHOYCYRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=C(C=CC(=C1)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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